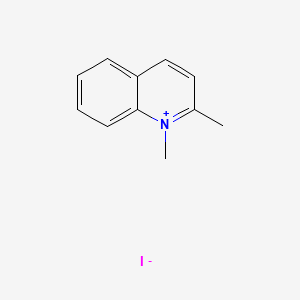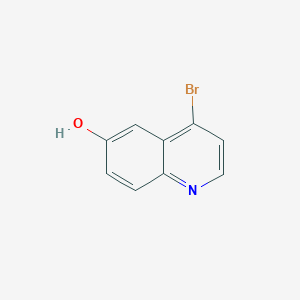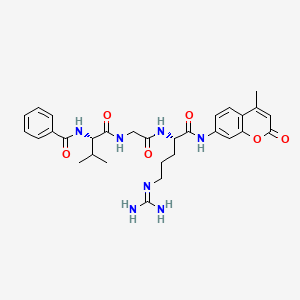![molecular formula C8H8N2O B3030255 Pyrazolo[1,5-a]pyridin-7-ylmethanol CAS No. 885275-64-9](/img/structure/B3030255.png)
Pyrazolo[1,5-a]pyridin-7-ylmethanol
Vue d'ensemble
Description
Pyrazolo[1,5-a]pyridin-7-ylmethanol is a compound that is structurally related to various pyrazolo[1,5-a]pyridine derivatives, which have been synthesized and studied for their potential applications in medicinal chemistry and material science. Although the specific compound this compound is not directly mentioned in the provided papers, the related structures and their synthesis, molecular structure, chemical reactions, and physical and chemical properties can provide insights into the characteristics of this compound.
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyridine derivatives involves multi-component reactions and cyclization processes. For instance, fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines were synthesized using a three-component regioselective reaction involving 5-amino-3-methyl-1H-pyrazole, 2H-indene-1,3-dione, and arylaldehydes in ethanol under ultrasound irradiation, which provided excellent yields in short reaction times . Similarly, the synthesis of pyrazolo[1,5-a]pyrimidin-7-amines was reported, which involved the design and synthesis of novel compounds with potent inhibitory activity against mycobacterial ATP synthase . These methods highlight the versatility and efficiency of synthesizing pyrazolo[1,5-a]pyridine derivatives.
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyridine derivatives has been elucidated using various analytical techniques. For example, the structure of novel 6-(pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol derivatives was studied in detail by X-ray diffraction, revealing the existence of these compounds as the 3-hydroxy tautomer . Additionally, mononuclear complexes with related ligands have been synthesized and characterized, demonstrating different coordination geometries and supramolecular interactions .
Chemical Reactions Analysis
The chemical reactivity of pyrazolo[1,5-a]pyridine derivatives is influenced by their molecular structure. The synthesis of novel oxadiazole derivatives from related pyrazolo[1,5-a]pyridine compounds involved reactions with carboxylic acid and ethyl carboxylate, showcasing the potential for diverse chemical transformations . The choice of reaction conditions and substituents can significantly affect the outcome of these reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyridine derivatives have been characterized using spectroscopic methods. For instance, the optical properties of novel oxadiazole derivatives were investigated, revealing that the absorption and emission maxima were less correlated with substituent groups on the pyrazole and benzene moieties . Additionally, the use of polyethylene glycol (PEG-400) as a reaction medium for the synthesis of pyrazolo[3,4-b]pyridin-6(7H)-one derivatives highlighted the environmentally friendly aspect of these compounds .
Applications De Recherche Scientifique
Anti-Mycobacterial Activity
Pyrazolo[1,5-a]pyrimidines, a related class to Pyrazolo[1,5-a]pyridin-7-ylmethanol, have been reported as potent inhibitors of mycobacterial ATP synthase for the treatment of Mycobacterium tuberculosis (M.tb). This highlights the potential of this class of compounds in the development of anti-tubercular drugs (Sutherland et al., 2022).
Heterocyclic Core in Medicinal Chemistry
Pyrazolo[1,5-a]pyridine is recognized for its role as a core structure in nitrogen-containing heterocyclic compounds, which are of significant interest in medicinal chemistry and drug molecule production. The characteristic of these motifs are found to be highly used in medicinal chemistry (Devi Priya, Nandhakumar & Mohana Roopan, 2020).
Photophysical Properties
Pyrazolo[1,5-a]pyrimidine derivatives, closely related to this compound, have attracted interest in materials science due to their significant photophysical properties. This suggests potential applications in the field of materials science and photonics (Moustafa et al., 2022).
Biomedical Applications
Pyrazolo[3,4-b]pyridines, a similar group to this compound, have biomedical applications, including more than 300,000 documented compounds. This vast number of compounds indicates the versatility and potential uses of this compound in various biomedical applications (Donaire-Arias et al., 2022).
Antitumor Scaffold
Pyrazolo[1,5-a]pyrimidines are used as an antitumor scaffold, suggesting that this compound could have potential applications in cancer treatment due to its structural similarity (Arias-Gómez, Godoy & Portilla, 2021).
Antiviral Activities
Pyridopyrazolotriazines, related to this compound, have shown antiviral activities, indicating a potential avenue for the application of this compound in antiviral drug development (Attaby et al., 2007).
Fluorescent Probe Development
A new fluorescent probe based on pyrazolo[1,5-a]pyridine was synthesized for monitoring pH in cells, suggesting that this compound could be used in the development of similar fluorescent probes (Zhang et al., 2018).
Safety and Hazards
The safety data sheet for Pyrazolo[1,5-a]pyridin-7-ylmethanol suggests that it should be handled with care. In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . If it comes into contact with skin, wash off with soap and plenty of water . If it comes into contact with eyes, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting .
Propriétés
IUPAC Name |
pyrazolo[1,5-a]pyridin-7-ylmethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-6-8-3-1-2-7-4-5-9-10(7)8/h1-5,11H,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSWNRZBEGALMPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC=NN2C(=C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679998 | |
| Record name | (Pyrazolo[1,5-a]pyridin-7-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885275-64-9 | |
| Record name | Pyrazolo[1,5-a]pyridine-7-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885275-64-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Pyrazolo[1,5-a]pyridin-7-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-bromo-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3030173.png)




![2-((tert-Butoxycarbonyl)amino)-2-(1,4-dioxaspiro[4.5]decan-8-yl)acetic acid](/img/structure/B3030183.png)
![Tert-butyl 3-formyl-1H-pyrrolo[3,2-C]pyridine-1-carboxylate](/img/structure/B3030187.png)
![[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-17-[(2S)-2-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methylhept-5-en-2-yl]-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B3030188.png)
![[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B3030189.png)

![1-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B3030192.png)

![5-Methoxypyrazolo[1,5-A]pyridine](/img/structure/B3030195.png)